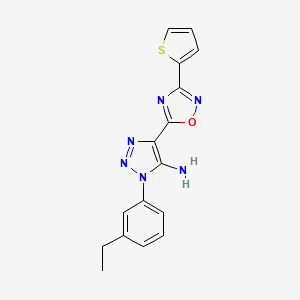
1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a unique organic compound known for its multifaceted applications in various scientific fields. This compound, characterized by its complex structure, is often utilized in synthetic chemistry, materials science, and potential medicinal chemistry research due to its diverse functional groups.
Mecanismo De Acción
Target of Action
Similar compounds have been found to act as activators of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
These compounds typically bind to specific sites on the GIRK channels, leading to a conformational change that allows potassium ions to flow through the channel .
Biochemical Pathways
The activation of GIRK channels can have a significant impact on several biochemical pathways. Most notably, it can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus influencing neuronal signaling .
Pharmacokinetics
Similar compounds have shown improved metabolic stability , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The activation of GIRK channels can lead to a decrease in neuronal excitability, which can have various effects depending on the specific neurons involved. This could potentially be used to treat conditions related to overexcitability of neurons, such as certain neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Step 1: : Starting with 3-ethylphenylamine, it undergoes acylation with thiophene-2-carbonyl chloride to form an intermediate.
Step 2: : The intermediate is then cyclized with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Step 3: : Finally, the cyclization of the oxadiazole intermediate with azide yields the triazole derivative.
Industrial Production Methods
Industrial production involves optimized reaction conditions with controlled temperature and pressure to maximize yield and purity. Solvent selection, purification techniques, and catalysis play critical roles in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions at the ethyl group and thiophene moiety.
Reduction: : Reduction reactions may target the triazole and oxadiazole rings.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the ethylphenyl and thiophene groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.
Reduction: : Often performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Common reagents include halogens for electrophilic substitution and strong nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: : Generates aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: : Produces partially or fully hydrogenated compounds.
Substitution: : Yields various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Utilized as a building block in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry due to its multiple nitrogen atoms.
Biology
Investigated for its antimicrobial properties.
Explored for potential use in enzyme inhibition studies.
Medicine
Studied for its anticancer and antiviral activities.
Potential application in designing drugs targeting specific biological pathways.
Industry
Used in the development of new materials with specific electronic properties.
Applied in the manufacturing of sensors and organic electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-ethylphenyl)-4-(1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole: : Lacks the thiophene moiety but retains similar core structures.
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: : Similar but without the 3-ethylphenyl group.
Highlighting Uniqueness
The presence of both ethylphenyl and thiophene groups in 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine distinguishes it from similar compounds, imparting unique chemical reactivity and biological activity profiles.
This detailed exploration of this compound showcases its multifaceted significance in various scientific domains. What do you think is the most fascinating aspect?
Propiedades
IUPAC Name |
3-(3-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-2-10-5-3-6-11(9-10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-7-4-8-24-12/h3-9H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLGWPCHVVUYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)
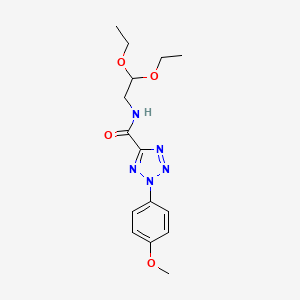
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2990740.png)

![2,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2990744.png)
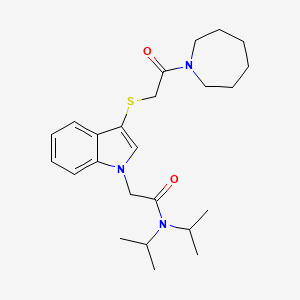
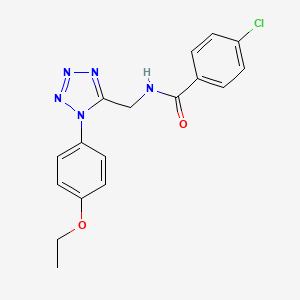
![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
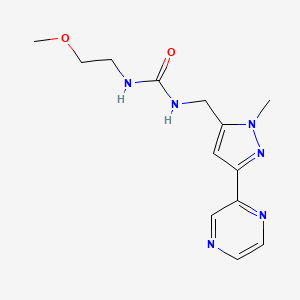
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)
